molecular formula C19H25N5O B2412064 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2310156-80-8

2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Cat. No.: B2412064
CAS No.: 2310156-80-8
M. Wt: 339.443
InChI Key: IYWVLJXOPAJWDE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a chemical compound of significant interest in scientific research and development. This synthetic pyrimidine derivative is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Pyrimidine derivatives are a prominent class of compounds in medicinal and agrochemical research, with documented activities as kinase inhibitors for potential therapeutic applications and as active ingredients in herbicides . The structure of this particular compound, which features a piperidine ring and multiple pyrimidine subunits, is characteristic of molecules designed to modulate biological pathways. Researchers may investigate its potential as a selective inhibitor of specific enzymes, such as phosphoinositide 3-kinases (PI3Ks), which are key targets in areas like oncology and inflammatory diseases . Its molecular complexity also makes it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. This product is handled according to strict quality control procedures to ensure batch-to-batch consistency. For your safety, please consult the relevant Safety Data Sheet (SDS) before handling. All researchers are responsible for ensuring that their work complies with their institution's guidelines and all applicable local and national regulations.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-13-10-18(21-12-20-13)25-11-15-5-7-24(8-6-15)17-9-14(2)22-19(23-17)16-3-4-16/h9-10,12,15-16H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWVLJXOPAJWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)COC4=NC=NC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using cyclopropyl halides and methylating agents.

    Attachment of the piperidine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the pyrimidine core.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Used as a tool compound to study the function of pyrimidine-containing biomolecules.

    Industrial Applications: Potential use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4-methylpyrimidine: Lacks the piperidine and 6-methylpyrimidin-4-yl groups.

    4-Methyl-6-(4-piperidin-1-yl)pyrimidine: Lacks the cyclopropyl and 6-methylpyrimidin-4-yl groups.

Uniqueness

2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity not seen in simpler analogs.

Biological Activity

2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

2 cyclopropyl 4 methyl 6 4 6 methylpyrimidin 4 yl oxymethyl piperidin 1 yl pyrimidine\text{2 cyclopropyl 4 methyl 6 4 6 methylpyrimidin 4 yl oxymethyl piperidin 1 yl pyrimidine}

Structural Formula

The structural representation is as follows:

C19H25N5O\text{C}_{19}\text{H}_{25}\text{N}_5\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Binding Affinity : The compound exhibits high binding affinity for specific targets that modulate biological pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes, such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Antimicrobial Activity

Research indicates that 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine demonstrates notable antimicrobial properties. In vitro studies have shown:

Bacterial Strain Inhibition Zone (mm) IC50 (µM)
Salmonella typhi155.0
Bacillus subtilis183.5
Escherichia coli127.0

These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on AChE and urease:

Enzyme Inhibition (%) IC50 (µM)
Acetylcholinesterase (AChE)851.5
Urease782.0

These findings highlight its potential as a therapeutic agent in treating conditions like Alzheimer's disease and urinary infections .

Study on Antimicrobial Efficacy

A study conducted by Nafeesa et al. (2020) synthesized various derivatives of pyrimidine, including the target compound. They reported significant antibacterial activity against multiple strains, supporting the hypothesis that structural modifications enhance biological efficacy .

Pharmacological Evaluation

In a pharmacological evaluation involving animal models, the compound was administered to assess its therapeutic impact on neurodegenerative diseases. Results showed improved cognitive function in treated subjects compared to controls, suggesting potential applications in neuropharmacology .

Comparative Analysis with Similar Compounds

The unique structure of 2-Cyclopropyl-4-methyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine allows it to exhibit specific biological activities not seen in simpler analogs:

Compound Key Features Biological Activity
2-Cyclopropyl-4-methylpyrimidineLacks piperidineModerate AChE inhibition
4-Methyl-6-(4-piperidin-1-yl)pyrimidineLacks cyclopropylLimited antibacterial properties

This comparison underscores the importance of structural complexity in enhancing biological activity .

Q & A

Q. How can researchers design a multi-step synthesis route for this compound while minimizing side reactions?

Methodological Answer:

  • Computational Modeling : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and identify stable intermediates. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error .
  • Stepwise Optimization :
    • Piperidine-Pyrimidine Coupling : Optimize solvent systems (e.g., dichloromethane) and bases (e.g., NaOH) based on existing protocols for similar pyrimidine derivatives .
    • Cyclopropane Introduction : Employ ring-closing metathesis or [2+1] cycloaddition under inert conditions to preserve stereochemistry .
  • Statistical Design of Experiments (DoE) : Apply fractional factorial designs to assess variables (temperature, catalyst loading) and maximize yield (>85%) .

Q. What safety protocols are critical during handling of intermediates containing piperidine and pyrimidine moieties?

Methodological Answer:

  • PPE and Engineering Controls : Use nitrile gloves, chemical goggles, and fume hoods, as mandated in safety data sheets (SDS) for structurally related piperidine derivatives .
  • Emergency Response :
    • Skin Contact : Immediate rinsing with water for 15 minutes, followed by medical evaluation if irritation persists .
    • Inhalation : Monitor airborne particulate levels (<1 mg/m³) using local exhaust ventilation .
  • Waste Segregation : Halogenated byproducts (e.g., chloro derivatives) must be stored separately for incineration to prevent environmental contamination .

Q. Which analytical techniques are optimal for characterizing regiochemical isomers in the final product?

Methodological Answer:

TechniqueParametersKey ApplicationsEvidence
HPLC-PDA C18 column, 0.1% TFA gradient, 254 nmDetects impurities <2% (e.g., methylpyrimidine analogs)
¹H-¹³C HMBC 600 MHz NMR, DMSO-d6Assigns coupling between piperidine-CH₂ and pyrimidine-OCH₂
HRMS-ESI Positive ion mode, m/z 400–600, <3 ppm errorConfirms molecular ion [M+H]⁺ and isotopic pattern

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) for piperidine coupling, noting dichloromethane’s efficacy in reducing byproducts .
  • Catalyst Selection : Compare Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura cross-coupling, optimizing ligand ratios (e.g., 1:2 Pd:phosphine) .
  • DoE-Based Optimization : Use response surface methodology to balance temperature (80–120°C) and reaction time (12–24 hours), achieving >90% conversion .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and observed pharmacological activity?

Methodological Answer:

  • QSAR Modeling : Calculate electron-density maps to assess cyclopropane strain effects on receptor binding .
  • PBPK Simulations : Compare in vitro IC₅₀ values (e.g., µM range) with tissue-specific exposure to identify bioavailability bottlenecks .
  • Experimental Validation : Perform radioligand displacement assays using tritiated analogs to validate binding affinity (ΔKi < 0.5 nM) .

Q. What strategies address data discrepancies in stability studies under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic Conditions : 0.1 M HCl at 40°C for 48 hours, monitoring pyrimidine ring hydrolysis via LC-MS .
    • Oxidative Stress : 3% H₂O₂ exposure to identify vulnerable sites (e.g., piperidine N-oxide formation) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH (2–10) and temperature (25–60°C) conditions, identifying Arrhenius kinetics .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

  • Continuous Flow Systems : Minimize exothermic risks during cyclopropane formation by using microreactors with precise temperature control (±2°C) .
  • Membrane Separation : Integrate nanofiltration membranes to remove unreacted intermediates (MW < 500 Da) in real-time .
  • Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and adjust feed rates dynamically .

Q. How can researchers validate the compound’s selectivity across kinase targets?

Methodological Answer:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to measure IC₅₀ against 100+ kinases, prioritizing ATP-binding site interactions .
  • Structural Docking : Perform molecular dynamics simulations (AMBER force field) to compare binding poses with co-crystallized kinase inhibitors (e.g., imatinib) .
  • Counter-Screening : Test off-target effects on cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .

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